Lipophilicity (XlogP) Comparison: Piperidine vs. Pyrrolidine Analog
The lipophilicity of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine is calculated as XlogP = 1.9, which is nearly identical to that of its pyrrolidine analog (XlogP = 1.88) [1][2]. While this difference is small (0.02 log units), it is important to note that both compounds have the same TPSA (29 Ų). Therefore, the primary differentiation from the pyrrolidine analog lies not in lipophilicity but in the larger molecular size (MW 211.69 vs. 197.66) and the distinct three-dimensional shape and basicity conferred by the six-membered piperidine ring versus the five-membered pyrrolidine ring. This can influence binding site occupancy and metabolic stability.
| Evidence Dimension | Lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = 1.9 |
| Comparator Or Baseline | 2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine: XlogP = 1.88 |
| Quantified Difference | 0.02 |
| Conditions | Computational prediction (XlogP method) |
Why This Matters
This confirms the piperidine analog is not significantly more lipophilic than the pyrrolidine version, directing procurement decisions toward other differentiating factors like ring size and basicity for SAR studies.
- [1] Chem960. (n.d.). 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine (CAS 105950-92-3) physicochemical properties. Retrieved from https://m.chem960.com/cas/105950923/ View Source
- [2] Chemsrc. (2017). 2-(chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine (CAS 748733-00-8) properties. Retrieved from https://m.chemsrc.com/en/cas/748733-00-8 View Source
